molecular formula C15H12N2O2 B1367847 Methyl 3-(1H-benzo[D]imidazol-2-YL)benzoate CAS No. 421552-88-7

Methyl 3-(1H-benzo[D]imidazol-2-YL)benzoate

Cat. No. B1367847
M. Wt: 252.27 g/mol
InChI Key: SDZFFOAJFKWQMS-UHFFFAOYSA-N
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Description

“Methyl 3-(1H-benzo[D]imidazol-2-YL)benzoate” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

The synthesis of imidazole-containing compounds often involves the use of simple starting materials . For example, 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde was prepared starting from simple salicylaldehyde .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 3-(1H-benzo[D]imidazol-2-YL)benzoate and related compounds have been a focus in the synthesis of novel compounds for various applications. For instance, a study by Zhang Qinglon (2014) discusses the synthesis of a similar compound, Methyl 2-hydroxyl-4-(5,6-dinitro-1H-benzo[2,3-d] imidazole-2-yl)benzoate, and its use in creating high-performance polymers (Zhang Qinglon, 2014).

Anticancer Activity

  • Benzimidazole derivatives, which include Methyl 3-(1H-benzo[D]imidazol-2-YL)benzoate, have shown potential in anticancer research. A study by Mohammad Rashid (2020) highlights the synthesis of bis-benzimidazole compounds and their notable anticancer activity, as investigated at the National Cancer Institute (Rashid, 2020).

Radiochemistry and Imaging Applications

  • In radiochemistry, specifically for imaging in Alzheimer's disease, derivatives of Methyl 3-(1H-benzo[D]imidazol-2-YL)benzoate have been synthesized. Mingzhang Gao et al. (2018) developed Carbon-11-labeled CK1 inhibitors for potential use as PET radiotracers (Gao, Wang, & Zheng, 2018).

Corrosion Inhibition

  • The derivatives of Methyl 3-(1H-benzo[D]imidazol-2-YL)benzoate, such as 1,3,4-oxadiazole derivatives, have been investigated for their corrosion inhibition properties. Research by P. Ammal et al. (2018) demonstrated the effectiveness of these compounds in protecting mild steel in sulphuric acid environments (Ammal, Prajila, & Joseph, 2018).

Coordination Polymers and Crystallography

  • These compounds also play a role in the development of coordination polymers. R. Agarwal and P. K. Bharadwaj (2015) synthesized a novel three-dimensional Co(II) coordination polymer using a related ligand, demonstrating the compound's utility in crystallography and material science (Agarwal & Bharadwaj, 2015).

Future Directions

The future directions for “Methyl 3-(1H-benzo[D]imidazol-2-YL)benzoate” and similar compounds could involve further exploration of their therapeutic potential . There is a need for the development of new drugs that overcome antimicrobial resistance (AMR) problems .

properties

IUPAC Name

methyl 3-(1H-benzimidazol-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-19-15(18)11-6-4-5-10(9-11)14-16-12-7-2-3-8-13(12)17-14/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZFFOAJFKWQMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587638
Record name Methyl 3-(1H-benzimidazol-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(1H-benzo[D]imidazol-2-YL)benzoate

CAS RN

421552-88-7
Record name Methyl 3-(1H-benzimidazol-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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